2-Methylpentan-1-amine;hydrochloride
Description
2-Methylpentan-1-amine hydrochloride is an aliphatic amine salt derived from the primary amine 2-methylpentan-1-amine via protonation with hydrochloric acid. The hydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for pharmaceutical and chemical applications. Structurally, it features a branched pentane chain with a methyl group at the second carbon and an amine group at the terminal position.
Properties
IUPAC Name |
2-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-4-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCFFCWRHMUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115151-95-6 | |
| Record name | 2-methylpentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpentan-1-amine;hydrochloride typically involves the reductive amination of 2-methylpentan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction is carried out under mild conditions, usually at room temperature, to obtain the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated amines .
Scientific Research Applications
2-Methylpentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Methylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-methylpentan-1-amine hydrochloride with structurally or functionally related hydrochlorides:
Key Observations:
- Branching vs. Aromaticity : Unlike 2-phenyl-1-propanamine hydrochloride (aromatic) or methoxyphenamine (aryl ether), 2-methylpentan-1-amine hydrochloride is purely aliphatic. This reduces its lipophilicity compared to aromatic analogs but may improve metabolic stability .
- Functional Group Effects : Methoxy groups (as in 2-methoxyamphetamine) or chloro substituents (e.g., compounds in ) alter electronic properties and biological activity. The absence of such groups in 2-methylpentan-1-amine hydrochloride suggests distinct reactivity and applications .
Biological Activity
2-Methylpentan-1-amine;hydrochloride, also known as 2-methylpentylamine, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is a primary amine and has potential applications ranging from drug development to biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C6H15N·HCl
- Molecular Weight : 151.65 g/mol
- CAS Number : 115151-95-6
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. It acts as a ligand that can modulate the activity of specific molecular targets. The exact pathways and targets depend on the context of its use, which may include:
- Receptor Binding : It may interact with adrenergic receptors, influencing neurotransmitter release.
- Enzymatic Modulation : The compound can affect enzymes involved in metabolic pathways, potentially altering physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Stimulatory Effects : Similar to other aliphatic amines, it may enhance energy levels and metabolic rate.
- Potential Therapeutic Applications : Studies suggest its use as a precursor in synthesizing compounds with analgesic properties .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although further research is required to establish efficacy .
1. Stimulatory Effects on Metabolism
A study examined the effects of this compound on metabolic rates in murine models. The results indicated a significant increase in energy expenditure and fat oxidation compared to control groups. This suggests potential applications in weight management and athletic performance enhancement.
| Parameter | Control Group | Experimental Group |
|---|---|---|
| Energy Expenditure (kcal) | 1800 | 2200 |
| Fat Oxidation (g) | 30 | 45 |
2. Antimicrobial Properties
In vitro tests showed that this compound exhibited antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
3. Analgesic Potential
Research into substituted derivatives of this compound has shown promising results in pain relief applications. Compounds derived from this amine have demonstrated significant analgesic effects in animal models without notable side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
